N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, which can be synthesized through the Paal–Knorr reaction, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts. The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Cyclopropyl Derivatives: Compounds with the cyclopropyl group, such as cyclopropylamine and cyclopropylcarbinol.
Benzodioxole Derivatives: Compounds featuring the benzodioxole moiety, such as piperonyl butoxide and safrole.
Uniqueness
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-15(11-1-2-13-14(7-11)20-10-19-13)17-9-16(4-5-16)12-3-6-21-8-12/h1-3,6-8H,4-5,9-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJVUDKBMJOEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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